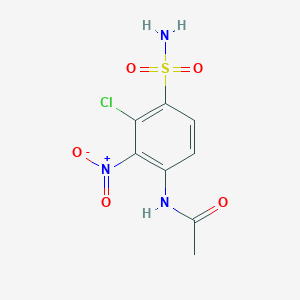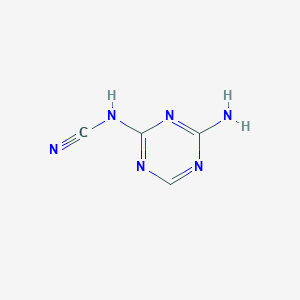
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols and benzopyrans This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-2H-1-benzopyran-3-yl)phenol followed by further substitution reactions to introduce the second chlorine atom. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzopyran ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated or modified benzopyran derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the benzopyran ring.
4-Chloro-2-methylphenol: Another phenolic compound with a different substitution pattern.
6-Chloro-4-methyl-2H-1-benzopyran-3-yl)phenol: Similar benzopyran structure but different substitution.
Uniqueness
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is unique due to the presence of both chlorine atoms and the benzopyran ring, which confer specific chemical and biological properties not found in the similar compounds listed above
Eigenschaften
CAS-Nummer |
88072-77-9 |
|---|---|
Molekularformel |
C16H12Cl2O2 |
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
4-chloro-2-(6-chloro-4-methyl-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C16H12Cl2O2/c1-9-12-6-11(18)3-5-16(12)20-8-14(9)13-7-10(17)2-4-15(13)19/h2-7,19H,8H2,1H3 |
InChI-Schlüssel |
OKAQSWQIRNWBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(COC2=C1C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


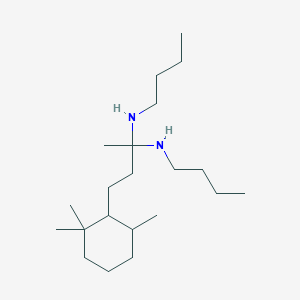
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
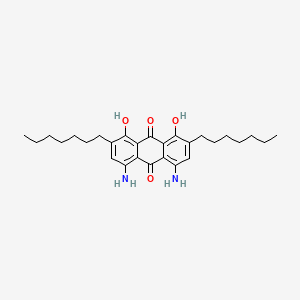
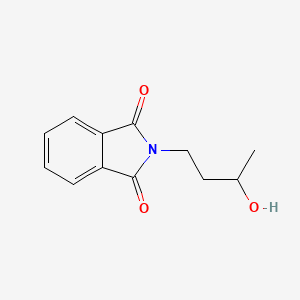
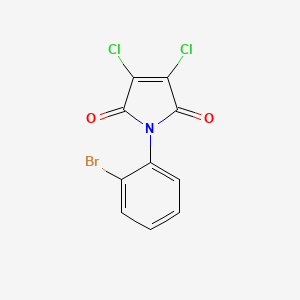
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
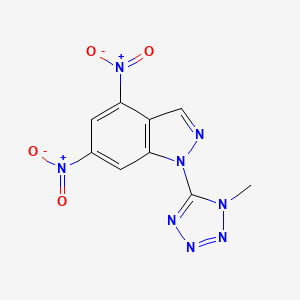
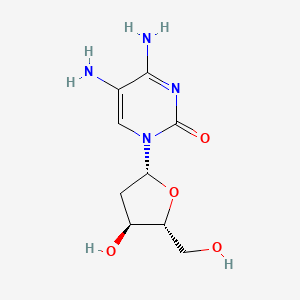
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
